molecular formula C18H22N2O B4741370 4-[(4-Benzylpiperazin-1-yl)methyl]phenol

4-[(4-Benzylpiperazin-1-yl)methyl]phenol

Cat. No.: B4741370
M. Wt: 282.4 g/mol
InChI Key: XJMWBZBPALRJBB-UHFFFAOYSA-N
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Description

4-[(4-Benzylpiperazin-1-yl)methyl]phenol is a piperazine-derived compound featuring a benzyl-substituted piperazine core linked to a phenol group via a methyl bridge. The phenol moiety confers acidity and hydrogen-bonding capacity, which can influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c21-18-8-6-17(7-9-18)15-20-12-10-19(11-13-20)14-16-4-2-1-3-5-16/h1-9,21H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMWBZBPALRJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Benzylpiperazin-1-yl)methyl]phenol typically involves the reaction of 4-hydroxybenzyl chloride with 1-benzylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Benzylpiperazin-1-yl)methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzyl group can be reduced to form the corresponding alkane.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4-[(4-Benzylpiperazin-1-yl)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Benzylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety can bind to these targets, modulating their activity and leading to various biological effects. The phenol group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Phenol vs. Ethanol Derivatives
  • Compound 11 (): 2-(4-((4-Benzylpiperazin-1-yl)methyl)phenyl)ethan-1-ol replaces the phenol with an ethanol group. Melting Point: 119–120°C vs. unrecorded for the phenol analog. Synthesis Yield: 82%, suggesting efficient synthesis despite the hydroxyl group’s positional shift.
Halogen-Substituted Derivatives ()
  • Compound 16 () : 4-Chlorobenzyl substitution on piperazine.
  • Compound SD-16 (): Incorporates a 4-chloro-3-nitrophenyl group in an oxadiazole-thione scaffold. Biological Activity: SD-16 showed cholinesterase inhibition (hAChE IC₅₀ = 1.2 µM; hBChE IC₅₀ = 0.9 µM), highlighting the impact of electron-withdrawing substituents on enzyme binding . Comparison: The phenol group’s electron-donating nature may favor different binding modes compared to halogenated analogs.

Linker Modifications

Ethoxy vs. Methyl Linkers
  • Compound in : [4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]methanol uses an ethoxy linker. Lipophilicity: The ethoxy group may enhance membrane permeability compared to the methyl-linked phenol. Safety Data: Highlighted in safety protocols, suggesting industrial relevance .
Malonate Ester Derivatives ()
  • Compound 7x: Features a malonate ester bridge and methoxy substituent. Synthetic Flexibility: The malonate group allows further functionalization, contrasting with the phenol’s fixed reactivity .

Core Structural Analogues

Benzhydrylpiperazine Derivatives ()
  • Compound 7o: Contains a benzhydryl group and nitrobenzenesulfonamide. Melting Point: 184–188°C, higher than many phenol derivatives, possibly due to nitro group rigidity. Yield: 46%, lower than ethanol analogs, indicating synthetic challenges with bulky substituents .
Oxadiazole-Thione Hybrids ()
  • SD-14 to SD-17: Integrate the 4-benzylpiperazine moiety into heterocyclic systems. Enzyme Inhibition: SD-14 (hAChE IC₅₀ = 0.7 µM) outperforms non-heterocyclic analogs, emphasizing the role of scaffold hybridization in bioactivity .

Table 1: Key Properties of Selected Compounds

Compound Substituent/Linker Melting Point (°C) Yield (%) Notable Activity Evidence ID
4-[(4-Benzylpiperazin-1-yl)methyl]phenol Phenol, methyl linker N/A N/A Hypothesized H-bonding -
Compound 11 (Ethanol) Ethanol, methyl linker 119–120 82 N/A
SD-16 (Oxadiazole-thione) 4-Chloro-3-nitrophenyl N/A N/A hAChE IC₅₀ = 1.2 µM
Compound 7o (Nitro sulfonamide) Dinitrophenylsulfonyl 184–188 46 N/A
Compound Ethoxy linker, methanol N/A N/A Industrial safety data

Research Findings and Implications

  • Synthetic Accessibility: Ethanol and methoxy derivatives () exhibit higher yields (75–82%) compared to nitro-substituted analogs (31–59%), suggesting steric and electronic effects influence reaction efficiency .
  • Biological Performance: Heterocyclic hybrids () demonstrate potent enzyme inhibition, likely due to enhanced binding via rigid scaffolds. The phenol group’s absence in these compounds implies target-specific optimization is critical .
  • Safety and Solubility: Ethoxy-linked derivatives () may prioritize lipophilicity for drug delivery, whereas phenolic groups could improve aqueous solubility for in vivo applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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